2-(2-Chloro-3-pyridinyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole
Description
2-(2-Chloro-3-pyridinyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole is a benzimidazole derivative featuring a 1,3-benzimidazole core substituted at the 1-position with a 4-(trifluoromethyl)benzyl group and at the 2-position with a 2-chloro-3-pyridinyl moiety. The trifluoromethyl (-CF₃) group is a key structural feature, known to enhance lipophilicity and metabolic stability, which may influence pharmacokinetic properties such as membrane permeability and bioavailability .
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3/c21-18-15(4-3-11-25-18)19-26-16-5-1-2-6-17(16)27(19)12-13-7-9-14(10-8-13)20(22,23)24/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTMTTYYAZBRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)C4=C(N=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Chloro-3-pyridinyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₄H₁₃ClF₃N₃
- SMILES: Clc1cccc(c1)c2ncnc2Cc3ccc(cc3)C(F)(F)F
- InChI Key: GBNPVXZNWBWNEN-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives, including the compound , exhibit significant antimicrobial properties. A study highlighted that derivatives with similar structures showed good activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Activity
Research has indicated that benzimidazole derivatives possess anticancer properties. For instance, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against cancer cell lines, showing promise in inducing apoptosis in tumor cells . The structural modifications in the benzimidazole framework can enhance its efficacy against various cancer types.
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes involved in cancer progression and bacterial metabolism. For example, certain derivatives have shown effective inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both cancerous and bacterial cells .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- DNA Intercalation: Benzimidazole derivatives may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: Inhibition of key enzymes such as DHFR leads to reduced proliferation of cancer cells and bacteria.
- Signal Transduction Pathways: The compound may modulate various signaling pathways involved in cell survival and apoptosis.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(2-Chloro-3-pyridinyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole can be compared to related benzimidazole derivatives, as outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
Methyl groups at the 5,6-positions (e.g., ) introduce steric hindrance, which may limit interactions with biological targets despite enhancing structural rigidity.
Biological Activity Trends: Benzimidazoles with electron-withdrawing groups (e.g., -Cl, -F, -CF₃) often exhibit enhanced antioxidant or antimicrobial activities. For example, thiophene-substituted derivatives show moderate antioxidant activity , while the target compound’s -CF₃ group may amplify such effects due to its strong electron-withdrawing nature. No direct activity data is available for the target compound, but its structural similarity to commercial research chemicals (e.g., ) implies utility in drug discovery pipelines.
Synthetic Accessibility :
- The target compound’s synthesis likely follows established routes for benzimidazoles, such as condensation of o-phenylenediamine derivatives with substituted aldehydes or ketones. Copper-catalyzed methods (e.g., ) are less relevant here but highlight broader trends in heterocyclic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
